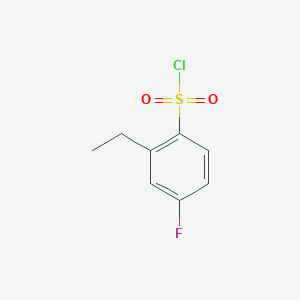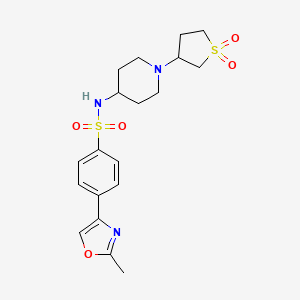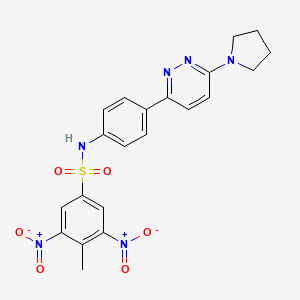
3-Iodobenzène-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H7IN2 It consists of a benzene ring substituted with an iodine atom and two amino groups at the 1 and 2 positions
Applications De Recherche Scientifique
3-Iodobenzene-1,2-diamine has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Mode of Action
The specific mode of action of 3-Iodobenzene-1,2-diamine is currently unknown . The compound’s interaction with its targets and the resulting changes would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodobenzene-1,2-diamine . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
Analyse Biochimique
Biochemical Properties
It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond This suggests that 3-Iodobenzene-1,2-diamine may also exhibit high reactivity, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Iodobenzene has been shown to have a bimodal effect on the receptor cell tuned to benzoic acid (BA) of the female silk moth Bombyx mori . It is possible that 3-Iodobenzene-1,2-diamine could have similar effects on certain types of cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Iodobenzene, a related compound, is known to react readily with magnesium to form the Grignard reagent, phenylmagnesium iodide . This suggests that 3-Iodobenzene-1,2-diamine might also undergo similar reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that iodobenzene, a related compound, can be prepared in the laboratory from aniline via the diazotization reaction . This suggests that 3-Iodobenzene-1,2-diamine might also be synthesized in a laboratory setting, and its effects over time, including stability, degradation, and long-term effects on cellular function, could be studied in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving 3-Iodobenzene-1,2-diamine are not well-studied. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions . The characterisation of drug metabolising enzyme is necessary in order to determine the toxic metabolites of drugs . It is possible that 3-Iodobenzene-1,2-diamine could be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Iodobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the iodination of 1,2-diaminobenzene. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to achieve the desired substitution .
Industrial Production Methods: While specific industrial production methods for 3-Iodobenzene-1,2-diamine are not extensively documented, the general approach would involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can engage in coupling reactions such as the Sonogashira coupling and Heck reaction, facilitated by the iodine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Comparaison Avec Des Composés Similaires
2-Iodobenzene-1,3-diamine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Phenyliodine(III) diacetate (PIDA): A hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Iodobenzene: The simplest aryl iodide, used as a synthetic intermediate in various organic reactions.
Uniqueness: 3-Iodobenzene-1,2-diamine is unique due to the combination of iodine and two amino groups on adjacent positions of the benzene ring. This unique structure imparts distinct reactivity and makes it valuable in synthesizing complex organic molecules and exploring new chemical reactions.
Propriétés
IUPAC Name |
3-iodobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYMGXNLJHVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)
![2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541903.png)
![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)

![3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2541906.png)





![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)
![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)


